N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring
Properties
Molecular Formula |
C15H20F3N3O |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-6-19-14(13)20-11-3-7-21(10-11)12-4-8-22-9-5-12/h1-2,6,11-12H,3-5,7-10H2,(H,19,20) |
InChI Key |
UXNWYYFGSAGUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=C(C=CC=N2)C(F)(F)F)C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The final step often involves the coupling of the pyrrolidine derivative with a pyridine derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Trifluoromethyl pyridines: Compounds such as 4-amino-2-(trifluoromethyl)pyridine have similar functional groups.
Uniqueness
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine ring and the trifluoromethyl group enhances its potential as a versatile scaffold for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
